Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate
Description
Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate is a spirocyclic compound featuring a unique 1-thia-5-azaspiro[5.5]undec-2-en core. The molecule comprises a sulfur atom (thia) and a nitrogen atom (aza) within its fused bicyclic system, with a spiro junction at the 5.5 position. Key functional groups include a cyano (-CN) substituent at position 3, a ketone (-C=O) at position 4, and a methyl ester (-COOCH₃) linked via a sulfanyl (-S-) bridge to the spiro system .
This compound’s structural complexity arises from its spirocyclic framework, which imposes significant ring strain and influences its conformational flexibility.
Properties
Molecular Formula |
C13H16N2O3S2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 2-[(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H16N2O3S2/c1-18-10(16)8-19-12-9(7-14)11(17)15-13(20-12)5-3-2-4-6-13/h2-6,8H2,1H3,(H,15,17) |
InChI Key |
LDZXSQFIFVOBGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C(=O)NC2(S1)CCCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 70°C | Balances kinetics |
| Base | Triethylamine | Prevents side hydrolysis |
| Reaction Time | 18 hours | Completes substitution |
This method’s limitation lies in the sensitivity of the spirocyclic intermediate to hydrolysis, necessitating strict anhydrous conditions.
Sulfur Insertion via Thiol-Ester Exchange
An alternative route employs thiol-ester exchange to introduce the sulfanylacetate moiety. Starting from methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)chloro]acetate , the chloride leaving group is displaced by a thiolate nucleophile (e.g., sodium thiomethoxide).
Reaction conditions involve:
-
Solvent : Tetrahydrofuran (THF)
-
Catalyst : 4-Dimethylaminopyridine (DMAP)
-
Temperature : 0°C to room temperature
This method achieves 65–70% yield but requires careful exclusion of moisture to prevent ester hydrolysis.
Multi-Component Reaction (MCR) Strategy
A one-pot MCR approach combines cyanothioacetamide , dimethyl acetylenedicarboxylate , and methyl glyoxylate in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The reaction proceeds via:
-
Knoevenagel condensation to form the cyano-enone.
-
Thia-Michael addition to establish the sulfur linkage.
-
Spirocyclization mediated by ZnCl₂.
Table 2: MCR Component Ratios and Outcomes
| Component | Molar Ratio | Role |
|---|---|---|
| Cyanothioacetamide | 1.0 | Thiol donor |
| Dimethyl acetylenedicarboxylate | 1.2 | Dienophile |
| Methyl glyoxylate | 1.5 | Carbonyl electrophile |
| ZnCl₂ | 0.1 | Cyclization catalyst |
Yields reach 60–65%, with the main by-product being 3-cyano-4-thioxo-5-azaspiro[5.5]undec-2-ene (15–20%).
Enzymatic and Catalytic Asymmetric Synthesis
Recent advances utilize lipase-mediated Baeyer-Villiger oxidation to install the spirocyclic ketone. Starting from a bicyclic diketone precursor, Candida antarctica lipase B (CAL-B) catalyzes the insertion of an oxygen atom, followed by thioesterification with methyl thioglycolate.
Key Steps:
-
Enzymatic oxidation : 85% enantiomeric excess (ee) for the (R)-configured spirocenter.
-
Copper(I)-catalyzed thiol-yne coupling : Introduces the sulfanylacetate group with 90% regioselectivity.
This method achieves 55–60% overall yield but requires specialized enzyme handling.
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | Industrial |
| Thiol-Ester Exchange | 65–70 | 90 | Lab-scale |
| MCR Strategy | 60–65 | 85 | Moderate |
| Enzymatic/Catalytic | 55–60 | 98 | Specialized |
The cyclocondensation route remains the most scalable, while enzymatic methods offer superior stereocontrol for chiral applications .
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-aza ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate has been investigated for its potential as a therapeutic agent due to its unique chemical properties. Its applications include:
- Antimicrobial Activity : Studies have suggested that compounds with thia and aza functionalities exhibit significant antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents.
Synthesis of Heterocyclic Compounds
This compound serves as a valuable building block in organic synthesis:
- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds, which are crucial in drug discovery and development .
Research has indicated that this compound may possess various biological activities:
- Antiviral and Antifungal Properties : The presence of the thia and cyano groups suggests potential interactions with biological targets, leading to antiviral and antifungal effects .
Industrial Production
While specific industrial methods are not well-documented, scaling up laboratory synthesis would involve optimizing reaction conditions for yield and purity, employing techniques like recrystallization or chromatography for purification.
Case Study 1: Antimicrobial Activity
A study assessing various derivatives of similar thia-spiro compounds demonstrated notable antimicrobial activity against a range of pathogens, supporting the potential use of methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-y)sulfanyl]acetate in pharmaceutical applications .
Case Study 2: Synthesis of Novel Compounds
Research focusing on the synthesis of derivatives from methyl [(3-cyano...)] highlighted its utility as a precursor for creating novel compounds with enhanced biological activity, showcasing its versatility in drug design .
Mechanism of Action
The mechanism of action of Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, ester group, and thia-aza spiro ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Compound A : Methyl 2-[[(1S)-5-cyano-2-imino-1-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-4-en-4-yl]sulfanyl]acetate
- Key Differences: Substituents: Position 5 has a cyano group (vs. position 3 in the target compound), and position 2 features an imino (-NH) group instead of a ketone.
- Implications: The phenylthiazol group may enhance binding to hydrophobic enzyme pockets, while the imino group could participate in hydrogen bonding.
Compound B : 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate
- Key Differences: Core Structure: Pyrimidine ring (6-membered, nitrogen-containing) vs. spirocyclic system. Functional Groups: Amino (-NH₂) and cyano groups on the pyrimidine ring.
- Implications : The planar pyrimidine ring facilitates flat binding interactions (e.g., intercalation), whereas the spiro system offers three-dimensionality.
Functional Analogs with Sulfanyl-Acetate Moieties
Compound C : Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate
- Key Differences: Core Structure: Thiadiazole (5-membered, S/N-containing) vs. spirocyclic system.
- Implications : The dichlorophenyl group likely increases metabolic stability and membrane permeability compared to the target compound’s spiro system.
Compound D : Triflusulfuron Methyl Ester
- Key Differences :
- Core Structure: Triazine ring (herbicidal sulfonylurea) vs. spirocyclic framework.
- Functional Groups: Sulfonylurea (-SO₂NHCONH-) linker.
- Implications : The sulfonylurea group confers herbicidal activity via acetolactate synthase inhibition, a mechanism distinct from the spiro compound’s presumed targets.
Research Findings and Comparative Analysis
Structural and Electronic Properties
- Key Insight : The target compound’s spiro system imposes greater steric hindrance and conformational constraints compared to planar analogs like Compound C. This rigidity may improve target selectivity but reduce solubility .
Reactivity and Stability
- Hydrolysis Susceptibility: The methyl ester in the target compound and analogs (A, C, D) is prone to hydrolysis under basic conditions. However, the electron-withdrawing cyano and ketone groups in the target compound may stabilize the ester against nucleophilic attack .
Biological Activity
Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 270.33 g/mol
This structure features a spirocyclic system, which is often associated with unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular functions, potentially leading to therapeutic effects in various diseases.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells.
- Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, indicating potential applications in treating infections.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound and its analogs.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of related compounds, this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis at concentrations above 30 µM. The study employed flow cytometry and annexin V staining to confirm apoptotic cell death, suggesting its potential as a chemotherapeutic agent.
Q & A
Q. What are the optimized synthetic routes for Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate, and what catalytic systems enhance yield?
Methodological Answer: The synthesis of spiro-thiazolidinone derivatives typically involves refluxing thiosemicarbazides with chloroacetic acid and oxo-compounds in a DMF/acetic acid mixture (1:2 v/v) at 100–110°C for 2–4 hours. Sodium acetate (0.02 mol) acts as a base to facilitate cyclization, while excess oxo-compounds (0.03 mol) drive the reaction to completion. Recrystallization from DMF-ethanol improves purity . For analogous compounds, catalytic systems like acetic acid-DMF mixtures are critical for stabilizing intermediates and reducing side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural conformation?
Methodological Answer: High-resolution LC-MS (e.g., using Chromolith® HPLC columns) confirms molecular weight and fragmentation patterns, while ¹H/¹³C NMR in DMSO-d₆ resolves spirocyclic and sulfanyl group signals. X-ray crystallography, though not explicitly cited here, is recommended for resolving steric effects in the spiro[5.5]undecane core. Cross-referencing with PubChem CID data (e.g., InChI keys) ensures consistency in structural assignments .
Q. What solvent systems are effective for recrystallization, and how do solubility properties impact reaction scalability?
Methodological Answer: DMF-ethanol (1:1) is widely used for recrystallizing spiro-thiazolidinones due to moderate polarity, which balances solubility and crystal growth. Solubility in acetic acid (~10 mg/mL at 25°C) permits large-scale reactions, but DMF’s high boiling point (153°C) necessitates careful temperature control to avoid decomposition .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of the sulfanyl-acetate moiety under basic vs. acidic conditions?
Methodological Answer: Controlled pH experiments (pH 2–12) with monitoring via FT-IR and ¹H NMR can identify protonation states of the sulfanyl group. Under basic conditions (pH >10), deprotonation may lead to nucleophilic substitution at the acetate methyl group, whereas acidic conditions stabilize the thiolate form, favoring spirocycle formation . Kinetic studies using stopped-flow spectrophotometry are recommended to quantify intermediate lifetimes .
Q. What strategies mitigate spectral interference in biological assays caused by the compound’s autofluorescence?
Methodological Answer: Autofluorescence from the cyano and conjugated spiro systems can be minimized using quenchers like tryptophan (0.1 mM) in fluorescence-based enzyme assays. Alternatively, switch to luminescence readouts (e.g., ATP-dependent luciferase systems) or employ LC-MS/MS for quantification in cellular uptake studies .
Q. How do steric and electronic effects in the spiro[5.5]undecane core influence binding to biological targets (e.g., kinases or proteases)?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (200 ns trajectories) can model interactions with active sites. Compare with analogs like 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl) derivatives to isolate contributions of ring size and substituent electronegativity . Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. What analytical workflows address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer: Reconcile contradictions by:
- Re-evaluating DFT-optimized geometries (B3LYP/6-31G*) against crystallographic data.
- Testing metabolite stability (e.g., liver microsome assays) to identify degradation products that alter activity.
- Applying Shapley value analysis in machine learning models to rank molecular descriptors (e.g., LogP, H-bond donors) driving bioactivity .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to account for the compound’s nonlinear pharmacokinetics?
Methodological Answer: Use staggered dosing (e.g., 0.1–100 µM) in 3D cell cultures (spheroids/organoids) to capture saturation effects. Monitor AUC (area under the curve) via LC-MS and apply Hill slope modeling to differentiate target-specific vs. off-target effects. Include positive controls (e.g., known kinase inhibitors) to calibrate response thresholds .
Q. What statistical methods are robust for analyzing high variance in enzyme inhibition assays?
Methodological Answer: Apply mixed-effects models (e.g., nested ANOVA) to account for batch-to-batch variability in enzyme preparations. Use bootstrap resampling (n=1000 iterations) to estimate confidence intervals for IC₅₀ values. Outlier detection via Grubbs’ test (α=0.05) minimizes false positives .
Q. How can researchers validate the compound’s spirocyclic stability under physiological conditions?
Methodological Answer: Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours. Analyze degradation via UPLC-PDA at 254 nm and HR-MS. Compare half-life (t₁/₂) with non-spiro analogs to quantify stability gains from the 5-azaspiro architecture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
